molecular formula C17H22ClN3O5S B12190922 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12190922
M. Wt: 415.9 g/mol
InChI Key: FHAYYHLPAGERJV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core structure with various functional groups attached, including a chloro-methoxyphenyl group and a methylsulfonyl-piperazinyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro-methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the methylsulfonyl-piperazinyl carbonyl group: This can be done through nucleophilic substitution reactions or coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: can be compared with other heterocyclic compounds with similar functional groups.

    Examples: Compounds with pyrrolidin-2-one core structures, chloro-methoxyphenyl groups, or methylsulfonyl-piperazinyl carbonyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H22ClN3O5S

Molecular Weight

415.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H22ClN3O5S/c1-26-15-4-3-13(10-14(15)18)21-11-12(9-16(21)22)17(23)19-5-7-20(8-6-19)27(2,24)25/h3-4,10,12H,5-9,11H2,1-2H3

InChI Key

FHAYYHLPAGERJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C)Cl

Origin of Product

United States

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